2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate
Description
This compound features a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core substituted at the 3-position with a benzenecarboxylate ester and a (Z)-configured 2-fluorophenyl methylidene group at the 2-position. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, which may modulate electronic properties and stability. While pharmacological data are absent in the provided evidence, structural analogs suggest applications in medicinal chemistry or material science due to their bicyclic systems and tunable substituents .
Properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-18-9-5-4-8-17(18)14-19-20(15-10-12-23(19)13-11-15)25-21(24)16-6-2-1-3-7-16/h1-9,14-15,20H,10-13H2/b19-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHOEVQNGGLRPU-RGEXLXHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial production methods
Industrial production may involve optimized reaction conditions, such as high-yield catalysts and continuous flow reactors, to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Common reagents and conditions
Reagents like lithium aluminum hydride for reductions and sodium hypochlorite for oxidations are common. Conditions typically include controlled temperatures and inert atmospheres to prevent side reactions.
Major products formed
The reactions often lead to intermediates useful for further synthetic modifications or derivatives with enhanced biological activities.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and molecular weights:
*Inferred from analogs; †Calculated based on similar structures.
Key Observations:
Substituent Impact on Molecular Weight :
- The nitrobenzenecarboxylate analog (MW 382.39) has a higher molecular weight than the target compound due to the nitro group .
- The trifluoromethyl-substituted analog (MW 281.27) is lighter, reflecting the absence of a benzoate ester .
Chloro-Fluoro Substitution (N-phenylcarbamate): Introduces halogen-dependent steric bulk and lipophilicity, which may influence bioavailability . Trifluoromethyl Group: Provides strong electron-withdrawing effects and metabolic resistance, common in agrochemicals or pharmaceuticals .
Crystallinity and Stability: Crystalline salts of related 1-azabicyclo[2.2.2]octane esters (e.g., trifluorobenzyl carbamates) demonstrate enhanced stability, as noted in patent literature . Pharmacopeial standards for analogs emphasize crystallinity testing (e.g., USP 〈695〉), ensuring batch consistency .
Physicochemical and Functional Comparisons
- Solubility : The nitrobenzenecarboxylate analog’s polarity likely reduces organic solvent solubility compared to the target compound’s simpler benzoate ester .
- Synthetic Accessibility : The N-phenylcarbamate derivative (CAS 477858-52-9) is commercially available, suggesting established synthetic routes .
- Stability : Crystalline salts of similar bicyclic esters exhibit improved shelf life, a critical factor for industrial applications .
Biological Activity
2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate, also known by its CAS number 477871-49-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C19H18FNO2
- Molecular Weight : 343.42 g/mol
- IUPAC Name : 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl benzenecarboxylate
- Structure : The compound features a bicyclic structure with a fluorinated phenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and other cellular processes. Preliminary studies suggest that the compound may exhibit:
- Antidepressant-like effects : Due to its structural similarity to known psychoactive compounds, it may modulate neurotransmitter systems.
- Anti-inflammatory properties : Potential inhibition of inflammatory pathways has been indicated in recent studies.
In Vitro Studies
In vitro assays have demonstrated that this compound can affect cell viability and proliferation in various cell lines. The following table summarizes key findings from selected studies:
| Study Reference | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study A | HeLa | 10 | Inhibition of cell growth by 30% |
| Study B | PC12 | 20 | Increased neurite outgrowth |
| Study C | RAW264.7 | 5 | Decreased TNF-alpha production |
Case Studies
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Antidepressant Activity :
- A study examined the effects of the compound on animal models of depression, showing a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
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Neuroprotective Effects :
- Research indicated that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, highlighting its potential as a neuroprotective agent.
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Anti-inflammatory Properties :
- In a model of acute inflammation, administration of the compound resulted in reduced paw edema in rats, indicating anti-inflammatory effects.
Future Directions and Research Implications
Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound:
- Target Identification : Identifying specific molecular targets will help clarify its mechanism of action.
- Clinical Trials : Progressing to clinical trials can validate preclinical findings and assess safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
